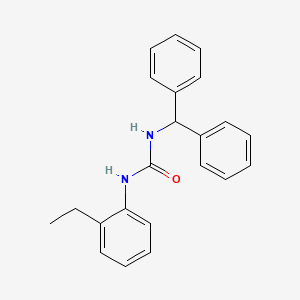
N-(diphenylmethyl)-N'-(2-ethylphenyl)urea
Descripción general
Descripción
N-(diphenylmethyl)-N'-(2-ethylphenyl)urea, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. DPI has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
Mecanismo De Acción
N-(diphenylmethyl)-N'-(2-ethylphenyl)urea inhibits the activity of PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated and carrying out its cellular functions. N-(diphenylmethyl)-N'-(2-ethylphenyl)urea also inhibits the production of ROS by inhibiting the activity of NADPH oxidase, an enzyme that is involved in the production of ROS.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. In addition, N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has been shown to protect against oxidative stress and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has several advantages for lab experiments. It is a potent inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular processes. N-(diphenylmethyl)-N'-(2-ethylphenyl)urea is also relatively stable and can be easily synthesized and purified. However, N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has some limitations. It has been shown to have off-target effects on other enzymes, such as NADH oxidase. In addition, N-(diphenylmethyl)-N'-(2-ethylphenyl)urea can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(diphenylmethyl)-N'-(2-ethylphenyl)urea. One area of research is the development of more selective inhibitors of PKC that do not have off-target effects. Another area of research is the use of N-(diphenylmethyl)-N'-(2-ethylphenyl)urea in combination with other drugs to enhance its therapeutic effects. Finally, N-(diphenylmethyl)-N'-(2-ethylphenyl)urea could be used as a tool to study the role of PKC in various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-(diphenylmethyl)-N'-(2-ethylphenyl)urea is a valuable tool in scientific research. It has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of cellular processes. N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has several advantages and limitations for lab experiments, and there are several future directions for research on N-(diphenylmethyl)-N'-(2-ethylphenyl)urea. Overall, N-(diphenylmethyl)-N'-(2-ethylphenyl)urea is an important chemical compound that has contributed to our understanding of cellular processes and has the potential to be used in the development of new therapeutics.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has been widely used in scientific research as a tool to study cellular processes. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation. N-(diphenylmethyl)-N'-(2-ethylphenyl)urea has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases.
Propiedades
IUPAC Name |
1-benzhydryl-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-2-17-11-9-10-16-20(17)23-22(25)24-21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16,21H,2H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAHFLZLZMHIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




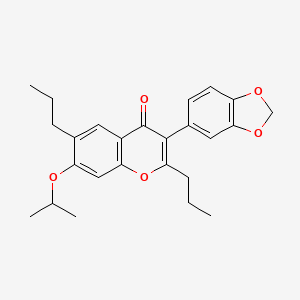
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4644843.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4644868.png)
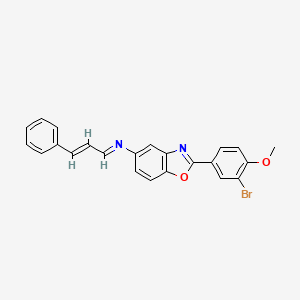
![2-{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4644889.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4644903.png)
![N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B4644924.png)

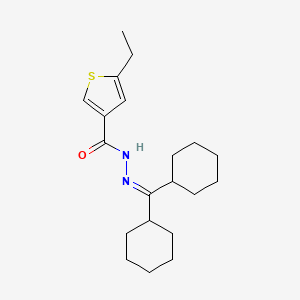
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4644941.png)
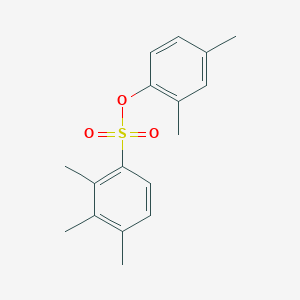
![5-(4-methylphenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4644954.png)
![1-ethyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4644959.png)